3-(Furan-2-ylmethoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-ylmethoxy)propan-1-amine is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is used primarily in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-(Furan-2-ylmethoxy)propan-1-amine typically involves the reaction of furan-2-carbaldehyde with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk synthesis techniques, which are optimized for large-scale production and cost efficiency .
Chemical Reactions Analysis
3-(Furan-2-ylmethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Furan-2-ylmethoxy)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Furan-2-ylmethoxy)propan-1-amine can be compared with other similar compounds, such as:
2-(Furan-2-yl)ethanamine: This compound has a similar structure but with a shorter carbon chain.
3-(Furan-2-yl)propanoic acid: This compound has a carboxylic acid group instead of an amine group.
2-(Furan-2-yl)methanol: This compound has a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(furan-2-ylmethoxy)propan-1-amine |
InChI |
InChI=1S/C8H13NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,4-5,7,9H2 |
InChI Key |
XIXUSXFSSJKRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.